Tioclomarol
Overview
Description
Tioclomarol is an anticoagulant belonging to the 4-hydroxycoumarin vitamin K antagonist class. It is a second-generation drug primarily used as a rodenticide, effective in controlling rodents resistant to other anticoagulants .
Preparation Methods
The synthesis of Tioclomarol involves the reaction of 4-chlorophenyl and 5-chloro-2-thienyl derivatives with 3-hydroxypropyl-2-hydroxy-4H-chromen-4-one. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tioclomarol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of reduced products.
Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tioclomarol has several scientific research applications:
Chemistry: It is used as a model compound in studies involving anticoagulants and vitamin K antagonists.
Biology: Research on its effects on biological systems, particularly its anticoagulant properties, is ongoing.
Medicine: Although primarily used as a rodenticide, its mechanism of action provides insights into the development of new anticoagulant drugs.
Industry: Its use in controlling rodent populations in agricultural and urban settings is well-documented
Mechanism of Action
Tioclomarol exerts its effects by inhibiting the enzyme vitamin K epoxide reductase, which is crucial for the activation of vitamin K-dependent clotting factors. This inhibition prevents the formation of active clotting factors, leading to anticoagulation. The molecular targets include the enzyme itself and the pathways involved in the synthesis of clotting factors .
Comparison with Similar Compounds
Tioclomarol is unique among anticoagulants due to its specific structure and mechanism of action. Similar compounds include:
Warfarin: Another 4-hydroxycoumarin derivative with anticoagulant properties.
Brodifacoum: A potent anticoagulant rodenticide with a similar mechanism of action.
Difenacoum: Another rodenticide with structural similarities to this compound
This compound’s effectiveness against resistant rodent populations sets it apart from these similar compounds.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGOVNKNTPWHLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80875354 | |
Record name | Tioclomarol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80875354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22619-35-8 | |
Record name | Tioclomarol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22619-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tioclomarol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022619358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tioclomarol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13451 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tioclomarol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80875354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tioclomarol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIOCLOMAROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5B7C16LFK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Tioclomarol work as an anticoagulant?
A1: this compound, like other coumarin-derived anticoagulants, inhibits the vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is crucial for the cyclic interconversion of vitamin K, a cofactor required for the post-translational modification (gamma-carboxylation) of specific glutamic acid residues in clotting factors II, VII, IX, and X. By blocking VKORC1, this compound disrupts the production of functional clotting factors, thereby inhibiting the coagulation cascade and producing an anticoagulant effect. [, , ]
Q2: Are there any analytical methods available for the detection and quantification of this compound in biological samples?
A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been identified as a suitable technique for the simultaneous determination of various anticoagulant compounds, including this compound, in biological matrices like plasma. This method offers high sensitivity and specificity, making it a valuable tool for monitoring this compound levels in clinical and research settings. []
Q3: Are there any recommendations regarding the splitting of this compound tablets for dosage adjustments?
A4: While one study investigated the impact of cutting various oral anticoagulant tablets, including this compound, into halves or quarters, it focused on the weight consistency of the resulting fragments rather than their impact on this compound's specific pharmacokinetics or pharmacodynamics. Therefore, further research is needed to determine whether splitting this compound tablets is advisable for dose adjustments. []
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